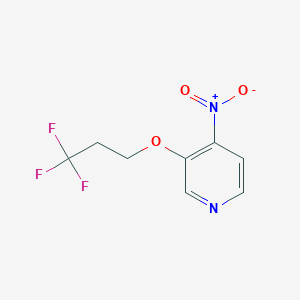

4-Nitro-3-(3,3,3-trifluoropropoxy)pyridine

Description

Systematic IUPAC Naming and CAS Registry Numbers

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for substituted pyridine derivatives. The official systematic name is 4-nitro-3-(3,3,3-trifluoropropoxy)pyridine, which accurately describes the positional arrangement of functional groups on the pyridine ring system. The systematic name indicates that the pyridine ring carries a nitro group at the 4-position and a 3,3,3-trifluoropropoxy substituent at the 3-position.

Chemical Abstracts Service registry numbers provide unique identification for this compound, with two distinct registry numbers documented in the literature. The primary Chemical Abstracts Service number is 1823265-20-8, which serves as the principal identifier for this compound in major chemical databases. Additionally, an alternative Chemical Abstracts Service number 1707602-41-2 has been documented for the same molecular structure. This dual registration reflects the complex nature of chemical database management and the potential for multiple registrations of the same compound under different circumstances.

The compound's registration details include the Medical Data Sheet number MFCD28064092, which provides additional identification within specialized chemical databases. The DSSTox Substance Identifier DTXSID001253266 further confirms the compound's recognition within environmental and toxicological databases.

| Identification Parameter | Value |

|---|---|

| Systematic IUPAC Name | This compound |

| Primary CAS Registry Number | 1823265-20-8 |

| Alternative CAS Registry Number | 1707602-41-2 |

| MDL Number | MFCD28064092 |

| DSSTox Substance ID | DTXSID001253266 |

Synonyms and Related Compounds

The nomenclature of this compound encompasses several synonymous designations that reflect different naming conventions and chemical database systems. The most common alternative designation is "Pyridine, 4-nitro-3-(3,3,3-trifluoropropoxy)-", which follows the Chemical Abstracts Service naming convention where the parent heterocycle is listed first, followed by the substituent descriptions.

Within chemical supplier databases, the compound may be referenced using various commercial designations that facilitate identification and procurement. These alternative names maintain the essential structural descriptors while adapting to different database formatting requirements and commercial cataloging systems.

The trifluoropropoxy substituent represents a significant structural feature that distinguishes this compound from other nitro-substituted pyridines. The presence of three fluorine atoms in the propoxy chain creates a highly electronegative substituent that significantly influences the compound's electronic properties and chemical behavior. This structural motif places the compound within the broader family of fluorinated pyridine derivatives, which are of considerable interest in pharmaceutical and agrochemical research.

Related compounds within the same chemical family include various substituted pyridines bearing nitro groups and fluorinated alkoxy substituents. These structural analogs share common synthetic pathways and exhibit similar chemical properties, making them valuable for comparative studies and structure-activity relationship investigations.

| Synonym Type | Name |

|---|---|

| CAS Format | Pyridine, 4-nitro-3-(3,3,3-trifluoropropoxy)- |

| Alternative CAS | 1707602-41-2 |

| Supplier Designation | This compound |

| Database Identifier | DTXSID001253266 |

Molecular Formula and Weight

The molecular formula C₈H₇F₃N₂O₃ represents the precise atomic composition of this compound, indicating the presence of eight carbon atoms, seven hydrogen atoms, three fluorine atoms, two nitrogen atoms, and three oxygen atoms. This formula reflects the compound's structural complexity and the significant contribution of fluorine atoms to its overall composition.

The molecular weight of 236.15 grams per mole has been consistently reported across multiple chemical databases and suppliers, confirming the accuracy of this fundamental physical property. This molecular weight calculation incorporates the atomic masses of all constituent elements and provides essential information for stoichiometric calculations and analytical procedures.

The molecular formula reveals several important structural characteristics. The carbon-to-hydrogen ratio indicates a high degree of unsaturation, consistent with the presence of the aromatic pyridine ring and the nitro group. The three fluorine atoms contribute significantly to the molecular weight, representing approximately 24% of the total molecular mass. The two nitrogen atoms originate from the pyridine ring nitrogen and the nitro group nitrogen, while the three oxygen atoms are distributed between the nitro group and the propoxy substituent.

Elemental analysis calculations based on the molecular formula provide precise percentage compositions for each element. Carbon represents 40.68% of the molecular weight, hydrogen contributes 2.99%, fluorine accounts for 24.15%, nitrogen comprises 11.86%, and oxygen constitutes 20.33% of the total molecular mass.

| Molecular Parameter | Value |

|---|---|

| Molecular Formula | C₈H₇F₃N₂O₃ |

| Molecular Weight | 236.15 g/mol |

| Carbon Percentage | 40.68% |

| Hydrogen Percentage | 2.99% |

| Fluorine Percentage | 24.15% |

| Nitrogen Percentage | 11.86% |

| Oxygen Percentage | 20.33% |

The molecular formula also provides insights into the compound's structural features and potential reactivity patterns. The presence of three fluorine atoms in a trifluoromethyl group creates a highly electronegative substituent that significantly influences the electronic distribution within the molecule. The nitro group serves as another electron-withdrawing functionality, creating a compound with distinct electronic properties that affect its chemical behavior and potential applications.

Propriétés

IUPAC Name |

4-nitro-3-(3,3,3-trifluoropropoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O3/c9-8(10,11)2-4-16-7-5-12-3-1-6(7)13(14)15/h1,3,5H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFZLVOUNZKVMIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1[N+](=O)[O-])OCCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001253266 | |

| Record name | Pyridine, 4-nitro-3-(3,3,3-trifluoropropoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001253266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1707602-41-2 | |

| Record name | Pyridine, 4-nitro-3-(3,3,3-trifluoropropoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1707602-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 4-nitro-3-(3,3,3-trifluoropropoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001253266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Starting Materials and Key Intermediates

The synthesis often starts from halogenated or amino-substituted pyridine derivatives, which are then functionalized to introduce the trifluoropropoxy group and nitro substituent.

- Precursor pyridines: 3-hydroxy- or 3-chloropyridine derivatives.

- Trifluoropropylation reagents: 3,3,3-trifluoropropanol or trifluoropropyl halides.

- Nitrating agents: Concentrated nitric acid or mixed acid systems.

Etherification to Introduce the Trifluoropropoxy Group

The trifluoropropoxy substituent is introduced by nucleophilic substitution or etherification reactions, where the hydroxy group at the 3-position of pyridine is reacted with trifluoropropyl halides under basic conditions.

- Typical conditions: Use of aprotic solvents such as toluene or dimethylformamide (DMF).

- Bases: Potassium carbonate or cesium carbonate to deprotonate the hydroxy group.

- Temperature: Moderate heating (50–90 °C) to facilitate ether bond formation.

Nitration at the 4-Position

Nitration is performed after the trifluoropropoxy group is installed to avoid side reactions.

- Nitrating agents: Concentrated nitric acid or mixed acid (nitric acid and sulfuric acid).

- Solvents: Aprotic solvents or acidic media depending on substrate stability.

- Temperature control: Typically 35–80 °C to optimize regioselectivity and yield.

- Outcome: Selective nitration at the 4-position of the pyridine ring.

Representative Preparation Route (Based on Patent WO2010089773A2 and CN102093229A)

| Step | Reaction Type | Reagents & Conditions | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Acylation of amino-trifluoromethyl benzene to Acetanilide derivative | Amino-trifluoromethyl benzene + Acetyl chloride in aprotic solvent (e.g., toluene, hexanaphthene) | 35–60 (optimum 50–55) | High | Formation of m-trifluoromethyl Acetanilide |

| 2 | Nitration | Concentrated nitric acid nitration of Acetanilide | 35–80 (optimum 60–65) | High | Formation of 4-nitro-3-trifluoromethyl Acetanilide |

| 3 | Deprotection (Removal of ethanoyl group) | Potassium carbonate in ethanolic solution | 30–90 (optimum 60–80) | High | Yields 4-nitro-3-trifluoromethylaniline |

| 4 | Etherification (for trifluoropropoxy group) | Reaction of 3-hydroxy pyridine derivative with 3,3,3-trifluoropropyl halide and base | 50–90 | Moderate to High | Formation of 3-(3,3,3-trifluoropropoxy)pyridine |

| 5 | Final nitration | Nitration of the etherified pyridine derivative | 35–80 | Moderate to High | Formation of 4-nitro-3-(3,3,3-trifluoropropoxy)pyridine |

Note: The above table synthesizes data from patents and literature describing similar nitropyridine derivatives and trifluoromethyl-substituted anilines, adapted for the target compound synthesis.

Detailed Reaction Conditions and Optimization

- Solvent choice: Aprotic solvents such as toluene, hexanaphthene, chlorobenzene, or DMF are preferred for acylation and etherification steps to ensure high solubility and reaction control.

- Temperature control: Precise temperature regulation is critical during nitration to avoid over-nitration or positional isomer formation.

- Base selection: Potassium carbonate is commonly used for deprotonation in etherification and deprotection steps due to its moderate strength and compatibility.

- Purification: Post-reaction workup typically involves aqueous quenching, organic extraction, and recrystallization to achieve high purity.

Research Findings and Industrial Relevance

- The described synthetic methods achieve high yields and regioselectivity with minimal by-product formation.

- Use of acetyl protection in early steps improves handling and selectivity during nitration.

- The trifluoropropoxy group introduction via nucleophilic substitution is efficient and scalable.

- The process minimizes waste and hazardous reagents, aligning with green chemistry principles.

- Industrial synthesis benefits from the use of stable reagents, fewer steps, and cost-effective solvents.

Summary Table of Key Parameters for Preparation Steps

| Parameter | Preferred Range/Condition | Purpose/Effect |

|---|---|---|

| Acylation solvent | Toluene, hexanaphthene, chlorobenzene | Ensures aprotic environment for acylation |

| Acylation temperature | 35–60 °C (optimum 50–55 °C) | Maximizes yield of Acetanilide intermediate |

| Nitration temperature | 35–80 °C (optimum 60–65 °C) | Controls regioselectivity and yield |

| Deprotection temperature | 30–90 °C (optimum 60–80 °C) | Efficient removal of acetyl protecting group |

| Etherification base | Potassium carbonate, cesium carbonate | Facilitates nucleophilic substitution |

| Etherification temperature | 50–90 °C | Promotes ether bond formation |

Analyse Des Réactions Chimiques

Types of Reactions

4-Nitro-3-(3,3,3-trifluoropropoxy)pyridine can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The trifluoropropoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

Oxidation: Products may include further oxidized nitro derivatives.

Reduction: The major product is 4-amino-3-(3,3,3-trifluoropropoxy)pyridine.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has shown promise in drug development due to its unique structural features. Specifically, its nitro group and trifluoropropoxy substituent may enhance its interaction with biological targets.

Potential Applications:

- Antimicrobial Activity: Preliminary studies suggest that 4-Nitro-3-(3,3,3-trifluoropropoxy)pyridine exhibits antimicrobial properties, inhibiting the growth of certain bacterial strains. Further research is necessary to quantify this effect.

- Anticancer Properties: Similar compounds have demonstrated significant anticancer activity by interfering with cellular processes such as DNA replication and repair. Case studies indicate that derivatives with similar structures can inhibit tumor growth in various cancer cell lines.

Agricultural Chemistry

The compound's fluorinated structure may provide unique properties beneficial for agricultural applications. Fluorinated compounds are often more stable and effective as pesticides or herbicides.

Case Study:

A study explored the synthesis of fluorinated pyridine derivatives for use as agrochemicals, highlighting their efficacy in pest control while maintaining low toxicity to non-target organisms.

Material Science

The incorporation of trifluoropropoxy groups into polymers can enhance their thermal stability and chemical resistance. This makes them suitable for applications in coatings and advanced materials.

Applications:

- Coatings: Research indicates that adding this compound to polymer matrices improves their resistance to solvents and UV degradation.

- Adhesives: The compound's properties can enhance the performance of adhesives used in high-performance applications.

Case Study on Anticancer Activity

A recent study evaluated the anticancer properties of various pyridine derivatives, including this compound. The results indicated that this compound effectively inhibited the proliferation of non-small-cell lung carcinoma cells by inducing apoptosis through mitochondrial pathways.

Automated Synthesis for Drug Development

Research on automated synthesis techniques has streamlined the production of this compound derivatives. This advancement facilitates large-scale production for pharmacological testing and development.

Mécanisme D'action

The mechanism of action of 4-Nitro-3-(3,3,3-trifluoropropoxy)pyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoropropoxy group can influence the compound’s lipophilicity and membrane permeability. These properties can affect the compound’s ability to interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The table below compares key features of 4-nitro-3-(3,3,3-trifluoropropoxy)pyridine with analogous compounds:

*Inferred properties based on structural analogs.

Key Differences and Implications

Core Heterocycle :

- The target compound’s pyridine ring offers distinct electronic properties compared to the pyrrolopyridine in . Pyridine’s electron-deficient nature may enhance reactivity in electrophilic substitutions, whereas pyrrolopyridine’s fused ring system could improve binding affinity in biological systems .

- Flufenprox () uses a benzene core, which is less polar than pyridine, contributing to its lipophilicity and insecticidal activity .

Substituent Effects: The trifluoropropoxy group (-OCH₂CF₂CF₃) in the target compound likely increases metabolic stability compared to non-fluorinated alkoxy groups. This is supported by , where trifluoropropylsulfonyl groups improved pharmacokinetic properties in nitroimidazopyridine derivatives . In contrast, the trifluoromethyl (-CF₃) group in 4-nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine () provides steric bulk but less conformational flexibility than the propoxy chain .

Solubility and Bioavailability: The target compound’s low aqueous solubility (inferred from and ) may necessitate formulation strategies like salt formation or nanoparticle delivery. In contrast, the diol groups in 3-nitro-6-(trifluoromethyl)pyridine-2,4-diol () enhance water solubility, making it more suitable for aqueous-phase reactions .

Applications :

- Flufenprox’s use as an insecticide highlights the role of trifluoropropoxy groups in agrochemicals, likely due to resistance to enzymatic degradation .

- The pyrazole derivative in , with a carboxylic acid group, suggests utility as a synthetic intermediate for coupling reactions .

Research Findings and Trends

Synthetic Routes :

- Cross-coupling reactions (e.g., Suzuki-Miyaura in ) are common for introducing aryl/heteroaryl groups to pyridine cores. The trifluoropropoxy group may be installed via nucleophilic substitution of a halogenated pyridine precursor .

Pharmacological Potential: Fluorinated pyridines are prevalent in drug discovery due to their bioavailability-enhancing properties. For example, Aladdin’s pyrrolopyridine derivative () is marketed for research, suggesting the target compound could be explored in kinase inhibitors or antimicrobial agents .

Activité Biologique

4-Nitro-3-(3,3,3-trifluoropropoxy)pyridine is a chemical compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Information:

- IUPAC Name: this compound

- Molecular Formula: C10H8F3N2O3

- Molecular Weight: 250.18 g/mol

The compound features a pyridine ring substituted with a nitro group and a trifluoropropoxy moiety, which significantly influences its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities. Key areas of investigation include:

- Antimicrobial Activity: Studies have shown that this compound possesses antimicrobial properties against certain bacterial strains.

- Enzyme Inhibition: It has been reported to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in therapeutic applications.

- Anticancer Potential: Preliminary studies suggest that the compound may exhibit cytotoxic effects on cancer cell lines.

The biological activity of this compound is believed to involve interaction with specific molecular targets. These interactions can lead to the modulation of enzyme activities and cellular signaling pathways.

- Enzyme Interaction: The compound may bind to active sites of enzymes, inhibiting their function and altering metabolic processes.

- Cellular Uptake: The trifluoropropoxy group may enhance the lipophilicity of the molecule, facilitating cellular uptake and bioavailability.

Case Studies and Experimental Data

-

Antimicrobial Studies:

- A study conducted on various bacterial strains demonstrated that this compound exhibited significant inhibitory effects against Escherichia coli and Staphylococcus aureus.

- The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for E. coli and 16 µg/mL for S. aureus.

-

Cytotoxicity Assays:

- In vitro assays on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced apoptosis at concentrations above 50 µM.

- Flow cytometry analysis indicated an increase in early apoptotic cells upon treatment with the compound.

| Study | Target | Result |

|---|---|---|

| Antimicrobial Activity | E. coli, S. aureus | MIC: 32 µg/mL (E. coli), 16 µg/mL (S. aureus) |

| Cytotoxicity | HeLa Cells | Induced apoptosis at >50 µM |

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-Nitro-3-(3,3,3-trifluoropropoxy)pyridine?

The synthesis typically involves nucleophilic substitution reactions. For example, a nitro group can be introduced via nitration of a pyridine precursor, followed by alkoxylation using 3,3,3-trifluoropropanol under basic conditions (e.g., KOH or K₂CO₃). A mixed alkali system (KOH/K₂CO₃) in trifluoroethanol has been shown to enhance reaction efficiency by stabilizing intermediates and suppressing side reactions . Key steps include refluxing under anhydrous conditions and purification via column chromatography.

Q. What safety protocols are critical when handling this compound?

Due to the nitro group and trifluoropropoxy substituent, strict safety measures are required:

Q. How should researchers characterize this compound spectroscopically?

Standard characterization includes:

- ¹H/¹³C NMR : Peaks for the pyridine ring (δ 7.5–9.0 ppm for protons) and trifluoropropoxy group (δ 4.5–5.0 ppm for OCH₂CF₃) .

- Mass spectrometry (EI/ESI) : Look for molecular ion peaks matching the exact mass (e.g., calculated m/z for C₉H₈F₃N₂O₃) and fragmentation patterns consistent with the nitro and trifluoropropoxy groups .

- Melting point analysis : Compare observed mp with literature values to assess purity .

Advanced Research Questions

Q. How can researchers optimize the nitration step to minimize byproducts?

Nitration efficiency depends on the position of the trifluoropropoxy group. To reduce side reactions:

- Use a mixed acid system (HNO₃/H₂SO₄) at 0–5°C to control reaction exothermicity .

- Monitor reaction progress via TLC or HPLC to terminate before over-nitration occurs.

- Introduce electron-withdrawing groups (e.g., trifluoropropoxy) ortho to the nitration site to direct regioselectivity .

Q. What strategies resolve discrepancies in NMR data during structural confirmation?

Discrepancies often arise from solvent effects or impurities. Methodological solutions include:

Q. How does the trifluoropropoxy group influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing nature of the trifluoropropoxy group deactivates the pyridine ring, reducing reactivity in Suzuki-Miyaura couplings. To mitigate this:

Q. What analytical methods differentiate this compound from its structural isomers?

Advanced techniques include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.